(4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule featuring a pyrrole ring, a phenyl group, a piperidine ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrole-Phenyl Intermediate: The initial step involves the reaction of 1H-pyrrole with a phenyl halide under palladium-catalyzed cross-coupling conditions to form the (4-(1H-pyrrol-1-yl)phenyl) intermediate.
Synthesis of the Piperidine Intermediate: Separately, 5-chloropyrimidine is reacted with piperidine in the presence of a base to yield the (5-chloropyrimidin-2-yl)oxy)piperidine intermediate.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with biological targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)methanone: Lacks the piperidine and chloropyrimidine moieties, making it less complex.
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone: Lacks the pyrrole-phenyl group, which may reduce its potential biological activity.
Uniqueness
The combination of the pyrrole, phenyl, piperidine, and chloropyrimidine groups in (4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone provides a unique scaffold that can interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-16-12-22-20(23-13-16)27-18-4-3-11-25(14-18)19(26)15-5-7-17(8-6-15)24-9-1-2-10-24/h1-2,5-10,12-13,18H,3-4,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMBCCOSVCNQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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